3-(dimethylsulfamoylamino)azetidine
CAS No.:
Cat. No.: VC20449556
Molecular Formula: C5H13N3O2S
Molecular Weight: 179.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H13N3O2S |
|---|---|
| Molecular Weight | 179.24 g/mol |
| IUPAC Name | 3-(dimethylsulfamoylamino)azetidine |
| Standard InChI | InChI=1S/C5H13N3O2S/c1-8(2)11(9,10)7-5-3-6-4-5/h5-7H,3-4H2,1-2H3 |
| Standard InChI Key | YDNQTDFDVKTRGA-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)S(=O)(=O)NC1CNC1 |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The core structure of 3-(dimethylsulfamoylamino)azetidine consists of a four-membered azetidine ring (C₃H₆N) with a dimethylsulfamoylamino substituent (-NHSO₂N(CH₃)₂) at the 3-position. The azetidine ring adopts a puckered conformation to alleviate angle strain, while the sulfamoyl group introduces planar geometry and hydrogen-bonding capabilities . Key structural parameters include:
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Molecular formula: C₅H₁₁N₃O₂S
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Molecular weight: 177.23 g/mol
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IUPAC name: 3-[(dimethylsulfamoyl)amino]azetidine
The sulfamoyl group’s electron-withdrawing nature polarizes the N–S bond, enhancing the compound’s stability and reactivity in nucleophilic substitution reactions .
Synthesis and Reaction Pathways
Reaction Kinetics and Selectivity
The dimethylsulfamoyl group moderates reaction kinetics by stabilizing transition states through resonance and steric effects. For example, in dehydrohalogenation reactions, the sulfamoyl group’s electron-withdrawing nature accelerates proton abstraction at the β-carbon . Comparative studies of azetidine sulfonyl fluorides indicate activation energies of ~2.4 kcal/mol higher than analogous oxetane derivatives, suggesting moderate reactivity .
Physicochemical Properties
Stability and Solubility
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Thermal stability: Decomposes above 200°C, consistent with azetidine derivatives .
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Solubility: High solubility in polar aprotic solvents (e.g., DMF, DMSO) due to sulfamoyl group polarity; limited solubility in water (~1.2 g/L at 25°C) .
Spectroscopic Characteristics
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IR spectroscopy: Peaks at 1320 cm⁻¹ (S=O asymmetric stretch) and 1150 cm⁻¹ (S=O symmetric stretch) .
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¹H NMR: Azetidine ring protons resonate at δ 3.2–3.8 ppm (multiplet), while dimethylamino protons appear as a singlet at δ 2.9 ppm .
Biological and Pharmacological Applications
Antimicrobial Activity
Sulfonamide-functionalized azetidines exhibit broad-spectrum antimicrobial activity. For instance, 3-chloro-4-aryl-azetidin-2-ones demonstrate MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli . While specific data for 3-(dimethylsulfamoylamino)azetidine are unavailable, its structural similarity suggests comparable efficacy.
Enzyme Inhibition
The sulfamoyl group acts as a transition-state analog inhibitor for metalloenzymes. Molecular docking studies predict strong binding (ΔG = -8.2 kcal/mol) to carbonic anhydrase IX, a cancer biomarker .
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